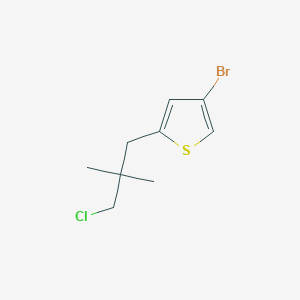
4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is an organic compound with the molecular formula C₉H₁₂BrClS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the bromination and chlorination of thiophene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets. The exact pathways can vary depending on the application, but it often involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-chlorothiophene
- 4-Chloro-2-bromothiophene
- 2,5-Dibromothiophene
Uniqueness
4-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H12BrClS |
|---|---|
Molekulargewicht |
267.61 g/mol |
IUPAC-Name |
4-bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
ACDUVRRSMOMCJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=CS1)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


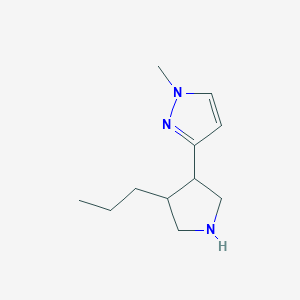
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

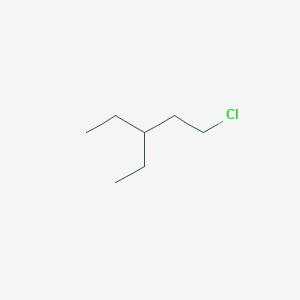

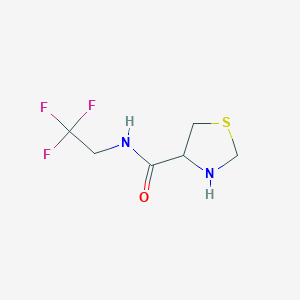

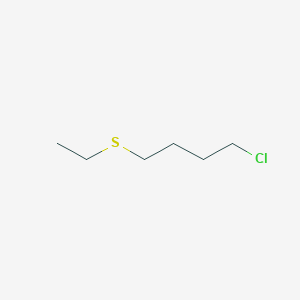
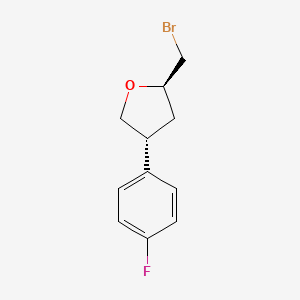
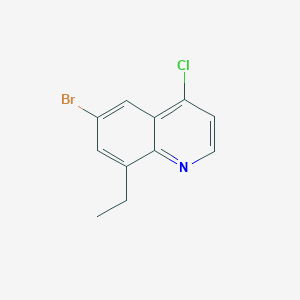
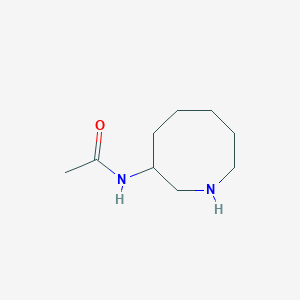
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)

